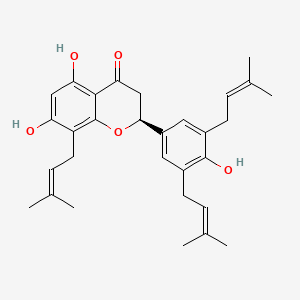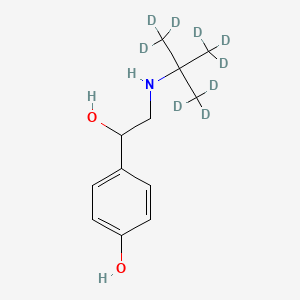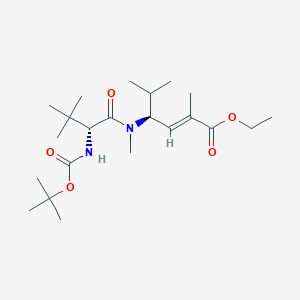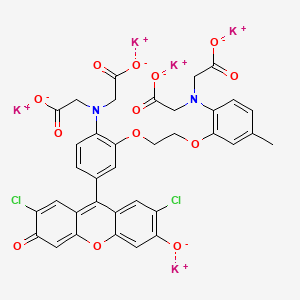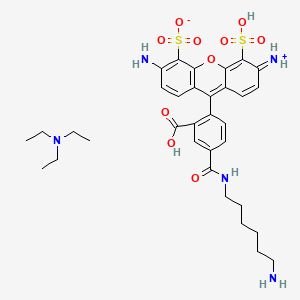
AF488 amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AF488 amine is a bright, green-fluorescent dye used extensively in scientific research. It is known for its high photostability and broad pH range stability (from pH 4 to 10). The dye is particularly useful for labeling biomolecules such as proteins, peptides, and antibodies, making it a valuable tool in various biological and chemical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
AF488 amine is typically synthesized through the reaction of a primary amine with a reactive dye, such as Alexa Fluor 488 NHS ester. The reaction involves the formation of a stable amide bond between the amine group of the biomolecule and the NHS ester of the dye. The reaction is usually carried out in an anhydrous solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and buffered at pH 8.3 using sodium bicarbonate .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated systems to ensure consistency and purity. The process includes the purification of the dye through gel filtration chromatography or dialysis to remove any unreacted dye and by-products .
Analyse Chemischer Reaktionen
Types of Reactions
AF488 amine primarily undergoes conjugation reactions with electrophiles. It can participate in enzymatic transamination and can be conjugated with various biomolecules through its terminal amino group .
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include NHS esters, electrophiles, and organic bases like N,N-diisopropylethylamine. The reactions are typically carried out in organic solvents such as DMF, DMSO, or ethanol .
Major Products Formed
The major products formed from these reactions are fluorescently labeled biomolecules, which can be used in various analytical and imaging techniques .
Wissenschaftliche Forschungsanwendungen
AF488 amine has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for detecting nonfluorescent species.
Biology: Employed in flow cytometry and cell microscopy due to its high photostability and bright fluorescence.
Medicine: Utilized in immunohistochemistry and immunocytochemistry for labeling antibodies and other biomolecules.
Industry: Applied in quality control processes in food science and agriculture to analyze primary amines in samples
Wirkmechanismus
AF488 amine exerts its effects through its ability to form stable conjugates with biomolecules. The dye’s fluorescence is activated upon binding to the target molecule, allowing for the detection and visualization of the labeled biomolecule. The molecular targets include primary amines on proteins, peptides, and other biomolecules. The pathways involved in its mechanism of action include the formation of amide bonds and the subsequent fluorescence emission upon excitation .
Vergleich Mit ähnlichen Verbindungen
AF488 amine is often compared with other fluorescent dyes such as fluorescein isothiocyanate (FITC) and Oregon Green 488. While all these dyes are used for similar applications, this compound is unique due to its higher photostability and broader pH range stability. This makes it more suitable for long-term imaging and applications in varying pH environments .
List of Similar Compounds
- Fluorescein isothiocyanate (FITC)
- Oregon Green 488
- Rhodamine 110 (R110)
- Alexa Fluor 532
Eigenschaften
Molekularformel |
C33H43N5O10S2 |
|---|---|
Molekulargewicht |
733.9 g/mol |
IUPAC-Name |
3-amino-9-[4-(6-aminohexylcarbamoyl)-2-carboxyphenyl]-6-azaniumylidene-5-sulfoxanthene-4-sulfonate;N,N-diethylethanamine |
InChI |
InChI=1S/C27H28N4O10S2.C6H15N/c28-11-3-1-2-4-12-31-26(32)14-5-6-15(18(13-14)27(33)34)21-16-7-9-19(29)24(42(35,36)37)22(16)41-23-17(21)8-10-20(30)25(23)43(38,39)40;1-4-7(5-2)6-3/h5-10,13,29H,1-4,11-12,28,30H2,(H,31,32)(H,33,34)(H,35,36,37)(H,38,39,40);4-6H2,1-3H3 |
InChI-Schlüssel |
DEMRFAOFEHIAMK-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CC.C1=CC(=C(C=C1C(=O)NCCCCCCN)C(=O)O)C2=C3C=CC(=[NH2+])C(=C3OC4=C2C=CC(=C4S(=O)(=O)[O-])N)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![trisodium;7-hydroxy-8-[[4-[1-[4-[(1-hydroxy-4-sulfonatonaphthalen-2-yl)diazenyl]phenyl]cyclohexyl]phenyl]diazenyl]naphthalene-1,3-disulfonate](/img/structure/B12373553.png)
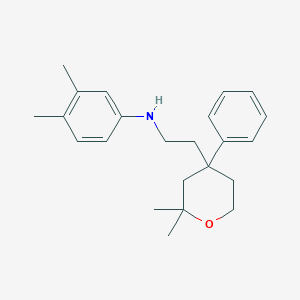


![1-[4-[4,6-bis(3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-1,3,5-triazin-2-yl]phenyl]-3-(1-oxo-3H-2-benzofuran-5-yl)urea](/img/structure/B12373596.png)
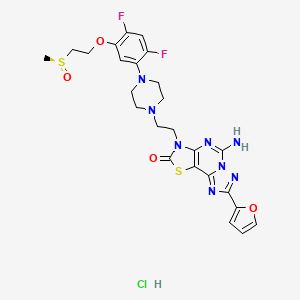
![2-[(Z)-2,3-dideuteriopent-2-enyl]-3-methylcyclopent-2-en-1-one](/img/structure/B12373615.png)
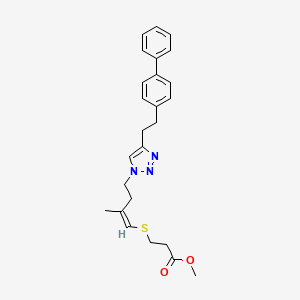
![1-[N'-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]carbamimidoyl]-3-methylurea](/img/structure/B12373624.png)

